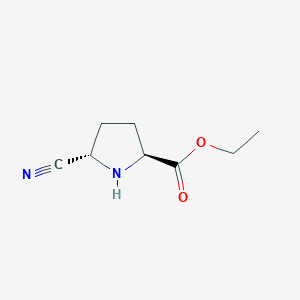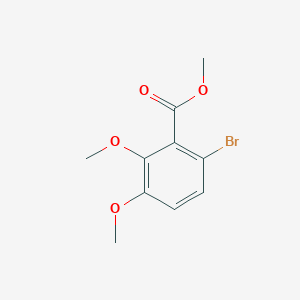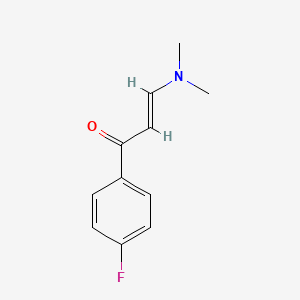
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one” is a chemical compound used in scientific research. Its applications range from medicinal chemistry to organic synthesis. It has a CAS Number of 138716-20-8 and a molecular weight of 193.22 .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio have been calculated . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including structures related to "(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one," have been pivotal in measuring amyloid in vivo in the brain of patients with Alzheimer's disease. PET amyloid imaging techniques utilizing these compounds have significantly advanced our understanding of the pathophysiological mechanisms and the progression of amyloid deposits in the brain. This breakthrough facilitates early detection of Alzheimer's disease and is instrumental in evaluating new anti-amyloid therapies (Nordberg, 2007).
Enumeration of Bacteria in Environmental Samples
Compounds similar to "(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one" have been employed in the enumeration of bacteria through fluorochrome staining. This methodology, which uses stains such as acridine orange and DAPI, has become standard for estimating total bacterial abundances in environmental samples. The precise staining and enumeration techniques have enhanced our understanding of microbial food webs and environmental microbiology (Kepner & Pratt, 1994).
Synthesis of Fluoro-derivatives for Medicinal Applications
Research on fluoro-derivatives, including the synthesis of compounds like 2-Fluoro-4-bromobiphenyl, underscores the importance of fluorinated compounds in developing pharmaceuticals. Such syntheses offer pathways to produce anti-inflammatory and analgesic agents, demonstrating the versatility and significance of fluoro-derivatives in drug development (Qiu et al., 2009).
Fluorescent Chemosensors
Fluorophoric platforms based on compounds related to "(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one" have been crucial in developing chemosensors. These sensors detect a wide range of analytes, demonstrating high selectivity and sensitivity. The incorporation of such fluorophores in chemosensors exemplifies the cross-disciplinary applications of fluorinated compounds in chemistry and biology (Roy, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJNUCRUOWBWEW-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

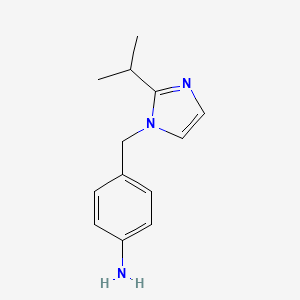
![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)
![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)
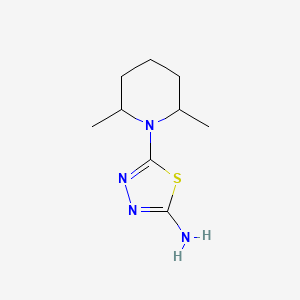

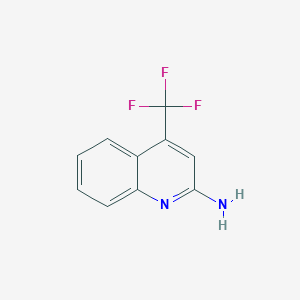
![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)


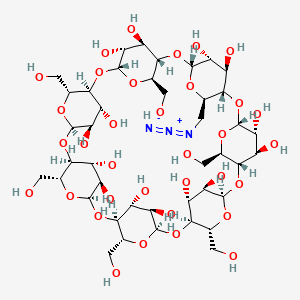
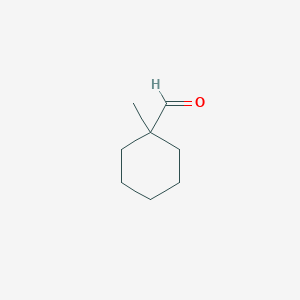
![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)
